molecular formula C12H17NO B13210398 3-Cyclohexyl-1-methyl-1H-pyrrole-2-carbaldehyde

3-Cyclohexyl-1-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B13210398
M. Wt: 191.27 g/mol
InChI Key: BPWVKZXYXZGNAH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Cyclohexyl-1-methyl-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which typically uses 2,5-dimethoxytetrahydrofuran and amines under mild reaction conditions . Industrial production methods may involve the use of catalytic systems and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Cyclohexyl-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-cyclohexyl-1-methylpyrrole-2-carbaldehyde

InChI

InChI=1S/C12H17NO/c1-13-8-7-11(12(13)9-14)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3

InChI Key

BPWVKZXYXZGNAH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1C=O)C2CCCCC2

Origin of Product

United States

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